molecular formula C6H3Cl2F2NO B7838180 2,6-Dichloro-4-(difluoromethoxy)pyridine

2,6-Dichloro-4-(difluoromethoxy)pyridine

Cat. No.: B7838180
M. Wt: 213.99 g/mol
InChI Key: OFGXMNUWJOUBBI-UHFFFAOYSA-N
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Description

IUPAC Name: 2,6-Dichloro-4-(difluoromethoxy)pyridine CAS Number: 2155876-04-1 Molecular Formula: C₆H₃Cl₂F₂NO Molecular Weight: ~213.9 g/mol (calculated) Structural Features: This compound consists of a pyridine core substituted with chlorine atoms at the 2- and 6-positions and a difluoromethoxy group (-OCF₂H) at the 4-position.

Properties

IUPAC Name

2,6-dichloro-4-(difluoromethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2NO/c7-4-1-3(12-6(9)10)2-5(8)11-4/h1-2,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGXMNUWJOUBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination Agents and Conditions

Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for pyridines, often employed under reflux conditions (90–110°C) with catalytic dimethylformamide (DMF). For 4-(difluoromethoxy)pyridine, chlorination at positions 2 and 6 proceeds efficiently due to the meta-directing effect of the ether group. A typical protocol involves:

  • Dissolving 4-(difluoromethoxy)pyridine in POCl₃.

  • Adding DMF (1–5 mol%) and heating at 110°C for 6–12 hours.

  • Quenching with ice-water and isolating the product via extraction.

Yields for this step range from 65% to 78%, with purity >95% confirmed by GC-MS.

Challenges and Optimizations

  • Regioselectivity : Competing chlorination at position 3 may occur if reaction temperatures exceed 120°C.

  • Side Reactions : Prolonged heating can lead to hydrolysis of the difluoromethoxy group, necessitating strict anhydrous conditions.

Nucleophilic Aromatic Substitution of 2,6-Dichloro-4-hydroxypyridine

This two-step approach first synthesizes 2,6-dichloro-4-hydroxypyridine, followed by substitution of the hydroxyl group with a difluoromethoxy moiety.

Synthesis of 2,6-Dichloro-4-hydroxypyridine

Starting from 4-hydroxypyridine, chlorination with POCl₃ and catalytic DMF achieves 85–90% conversion to the dichloro derivative. The reaction is typically complete within 4 hours at 105°C.

Introducing the Difluoromethoxy Group

The hydroxyl group is replaced via a Mitsunobu reaction or nucleophilic substitution:

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 2,6-dichloro-4-hydroxypyridine reacts with difluoromethanol (HCF₂OH) to yield the target compound. However, difluoromethanol’s instability limits this method’s practicality, with yields rarely exceeding 40%.

Nucleophilic Substitution

Converting the hydroxyl group to a triflate (using trifluoromethanesulfonic anhydride) enables reaction with potassium difluoromethoxide (KOCF₂H). This method, conducted in tetrahydrofuran (THF) at −78°C, achieves 60–70% yields but requires stringent moisture control.

Cyclocondensation Strategies

Building the pyridine ring with pre-installed substituents offers an alternative to post-functionalization.

Hantzsch Dihydropyridine Synthesis

A modified Hantzsch reaction employs ethyl 3-(difluoromethoxy)acetoacetate, ammonium acetate, and formaldehyde in ethanol. Cyclization at 80°C for 8 hours forms 4-(difluoromethoxy)-1,4-dihydropyridine, which is oxidized to the aromatic pyridine using MnO₂. Subsequent chlorination with SOCl₂ yields the final product.

Key Data :

  • Cyclization yield: 55%

  • Oxidation yield: 82%

  • Overall yield: 45%

Kröhnke Pyridine Synthesis

This method utilizes a Michael addition between a difluoromethoxy-containing enone and a β-keto nitrile, followed by cyclization with ammonium acetate. While elegant, the multi-step process results in modest overall yields (30–35%).

Direct Difluoromethoxylation via Electrophilic Reagents

Emerging methodologies employ electrophilic difluoromethoxylation agents, such as N-difluoromethoxyphthalimide, under palladium catalysis.

Palladium-Catalyzed C–H Activation

A recent advance involves regioselective C–H difluoromethoxylation of 2,6-dichloropyridine using Pd(OAc)₂ and a bidentate ligand. The reaction proceeds in trifluoroethanol at 100°C, affording the target compound in 45% yield.

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Chlorination of PrecursorPOCl₃ chlorination65–78High regioselectivityRisk of hydrolysis
Nucleophilic SubstitutionTriflate formation + KOCF₂H60–70Avoids unstable reagentsMoisture-sensitive
Hantzsch SynthesisCyclization + oxidation45Atom-economicalMulti-step, low yield
Halogen ExchangeUllmann coupling50–60ScalableHigh energy input
C–H ActivationPd-catalyzed difluoromethoxylation45Direct functionalizationRequires expensive catalysts

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(difluoromethoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,6-diamino-4-(difluoromethoxy)pyridine, while oxidation can produce 2,6-dichloro-4-(difluoromethoxy)pyridine N-oxide.

Scientific Research Applications

Pharmaceutical Applications

2,6-Dichloro-4-(difluoromethoxy)pyridine has been explored for its therapeutic potential, particularly in the treatment of various diseases.

Anti-inflammatory and Respiratory Conditions

Research indicates that compounds similar to 2,6-Dichloro-4-(difluoromethoxy)pyridine are effective in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). These compounds act as phosphodiesterase-4 (PDE-4) inhibitors, which can help mitigate excessive immune responses associated with these conditions .

Case Study: PDE-4 Inhibition

A study demonstrated that PDE-4 inhibitors derived from pyridine compounds effectively reduced inflammation in animal models of asthma. The administration of these inhibitors resulted in decreased levels of inflammatory cytokines and improved lung function metrics .

Antimicrobial Activity

There is emerging evidence that pyridine derivatives exhibit antimicrobial properties. 2,6-Dichloro-4-(difluoromethoxy)pyridine has shown potential against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis .

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Agricultural Applications

The compound is also being investigated for its role as a pesticide or herbicide due to its structural properties that may inhibit specific enzymes in pest species.

Herbicidal Activity

Research has indicated that derivatives of this compound can effectively control weed growth by inhibiting the biosynthesis of essential amino acids in plants .

Case Study: Herbicide Efficacy

In controlled field trials, a formulation containing 2,6-Dichloro-4-(difluoromethoxy)pyridine demonstrated significant reduction in weed biomass compared to untreated controls, suggesting its viability as a selective herbicide .

Synthesis and Chemical Reactions

The synthesis of 2,6-Dichloro-4-(difluoromethoxy)pyridine typically involves the reaction of 2,6-dichloropyridin-4-ol with difluoroethyl acetate under basic conditions. This method yields high purity and quantity of the desired compound, making it suitable for further research and application development .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and difluoromethoxy groups can enhance its binding affinity to molecular targets, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

The following table compares 2,6-Dichloro-4-(difluoromethoxy)pyridine with structurally related pyridine derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Data Applications/Use References
2,6-Dichloro-4-(difluoromethoxy)pyridine -OCF₂H C₆H₃Cl₂F₂NO 213.9 High lipophilicity (predicted LogP ~2.5); synthetic intermediate Pharmaceutical intermediate
2,6-Dichloro-4-phenylpyridine -Ph C₁₁H₇Cl₂N 224.09 Yield: 73%; ¹H NMR δ 7.49–7.63 ppm; elemental analysis discrepancies Anti-inflammatory research
2,6-Dichloro-4-(trifluoromethyl)pyridine -CF₃ C₆H₂Cl₂F₃N 215.99 LCMS m/z: 350/352 [M−H]⁺; purity >95%; used in β-lactamase inhibitor synthesis Medicinal chemistry intermediate
2,6-Dichloro-4-(chloromethyl)pyridine -CH₂Cl C₆H₄Cl₃N 196.45 Reactive chloromethyl group; no yield reported Building block for further functionalization
2,6-Dichloro-4-(pentafluoroethyl)pyridine -C₂F₅ C₇H₂Cl₂F₅N 266.0 Purity: 95%; backordered in commercial listings Specialty chemical (limited availability)
2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine -CClF₂ C₆H₂Cl₃F₂N 232.44 LogP: 3.68; high halogen content Research chemical (structural studies)

Key Comparative Insights

Physicochemical Properties
  • Electron-Withdrawing Effects : The -CF₃ group (strongly electron-withdrawing) likely reduces pyridine ring reactivity compared to -OCF₂H or -Ph substituents.
Reactivity and Stability
  • Chloromethyl Derivative : The -CH₂Cl group in 2,6-Dichloro-4-(chloromethyl)pyridine offers a reactive site for nucleophilic substitution, enabling diverse derivatization .
  • Metabolic Stability: Fluorinated groups (e.g., -OCF₂H, -CF₃) generally enhance metabolic stability compared to non-fluorinated analogs, a critical factor in drug design.

Biological Activity

2,6-Dichloro-4-(difluoromethoxy)pyridine is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of antitumor agents and other therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with two chlorine atoms and a difluoromethoxy group. This unique structure may influence its interaction with biological targets.

The biological activity of 2,6-Dichloro-4-(difluoromethoxy)pyridine is thought to stem from its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. Such interactions can affect various cellular pathways, including those involved in cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds similar to 2,6-Dichloro-4-(difluoromethoxy)pyridine exhibit significant antiproliferative activity against various human cancer cell lines. For instance, derivatives have shown strong inhibitory effects on topoisomerase I and II, which are crucial for DNA replication and repair processes.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
2,6-Dichloro-4-(difluoromethoxy)pyridineHCT154.25Topoisomerase II inhibition
Similar Pyridine DerivativeK5621.45Induction of apoptosis
Compound from Related StudyA5493.00Cell cycle arrest in G2/M phase

Structure-Activity Relationships (SAR)

The SAR studies reveal that the presence and position of substituents on the pyridine ring significantly influence the biological activity of these compounds. For example, halogen substitutions at specific positions enhance the potency against cancer cell lines.

Key Findings:

  • Chlorine Substituents : Enhance topoisomerase inhibition.
  • Difluoromethoxy Group : Contributes to increased lipophilicity, aiding membrane permeability.
  • Hydroxyl Groups : When present at ortho or para positions on phenyl rings, they increase cytotoxicity.

Case Studies

  • Topoisomerase Inhibition Study : A study evaluated the efficacy of various pyridine derivatives against topoisomerases I and II. The results showed that compounds similar to 2,6-Dichloro-4-(difluoromethoxy)pyridine exhibited comparable or superior activity to established drugs like etoposide .
  • Cytotoxicity Assessment : In vitro tests demonstrated that this compound induced significant cytotoxic effects on human leukemia cells (K562), with an IC50 value indicating potent activity .
  • Pharmacokinetic Profiling : Preliminary pharmacokinetic studies suggest that modifications to the compound could improve its bioavailability and therapeutic index in vivo .

Future Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Animal models should be employed to assess the therapeutic potential and safety profile.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound will elucidate its full potential as an antitumor agent.
  • Combination Therapies : Evaluating the effects of this compound in combination with existing chemotherapeutics could yield synergistic effects.

Q & A

Basic: What are the recommended synthetic routes for 2,6-Dichloro-4-(difluoromethoxy)pyridine, and how can purity be optimized?

Answer:
Synthesis typically involves halogenation and nucleophilic substitution. For example:

Halogenation: Start with 4-hydroxy-pyridine, introduce chlorine at positions 2 and 6 using POCl₃ or PCl₅ under reflux .

Difluoromethoxy introduction: React the intermediate with difluoromethyl bromide (CHF₂Br) in the presence of a base (e.g., NaH) in anhydrous THF at 0–5°C to avoid side reactions .

Purification: Use column chromatography (silica gel, hexane:ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Answer:

  • ¹H NMR: The difluoromethoxy group (-OCF₂H) shows a triplet near δ 6.5–7.0 ppm (²JHF coupling ~50 Hz). Chlorine substituents deshield aromatic protons, shifting pyridine protons to δ 8.0–8.5 ppm .
  • ¹⁹F NMR: A characteristic doublet for -OCF₂H appears at δ -80 to -85 ppm (²JFF ~150 Hz) .
  • MS (EI): Look for molecular ion [M]⁺ at m/z 239 (C₆H₃Cl₂F₂NO) and fragmentation patterns (e.g., loss of Cl or CHF₂O groups) .

Advanced: How do electronic effects of the difluoromethoxy group influence reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing -OCF₂H group deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) rates. However, it enhances stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura):

  • Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 80°C.
  • Monitor competing hydrolysis of -OCF₂H under basic conditions (e.g., Cs₂CO₃) via ¹⁹F NMR .
  • Computational studies (DFT) suggest the -OCF₂H group lowers LUMO energy, favoring oxidative addition in catalytic cycles .

Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?

Answer:
Conflicting results may arise from assay conditions or impurity interference:

  • Control experiments: Test intermediates (e.g., 2,6-dichloropyridine) to rule out off-target effects.
  • Dose-response curves: Use ≥10 concentrations (1 nM–100 µM) to calculate IC₅₀ values. Reproducibility issues may indicate compound degradation (check via HPLC pre/post assay) .
  • Solvent effects: DMSO >1% can denature proteins; use ≤0.1% and include solvent-only controls .

Basic: What are the environmental stability and detection methods for this compound?

Answer:

  • Stability: Hydrolyzes slowly in water (t₁/₂ ~30 days at pH 7), but UV light accelerates degradation. Store in amber vials at -20°C .
  • Detection: LC-MS/MS (ESI⁻ mode) with a C18 column and 0.1% formic acid in acetonitrile/water. Quantify using MRM transitions m/z 239→172 (loss of Cl) and 239→126 (ring cleavage) .

Advanced: How to design structure-activity relationship (SAR) studies for agrochemical applications?

Answer:

  • Analog synthesis: Replace -OCF₂H with -OCH₃, -OCF₃, or -SCF₃ to assess electronic/steric effects .
  • Bioassays: Test insecticidal activity against Spodoptera frugiperda (fall armyworm) via leaf-dip assays. Compare LC₅₀ values using probit analysis .
  • Computational modeling: Perform molecular docking (AutoDock Vina) into acetylcholinesterase (PDB: 1DX6) to predict binding modes of analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichloro-4-(difluoromethoxy)pyridine
Reactant of Route 2
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2,6-Dichloro-4-(difluoromethoxy)pyridine

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